molecular formula C27H24FN7O4S3 B2524371 N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl)methyl)-4-(N,N-dimethylsulfamoyl)benzamide CAS No. 310427-29-3

N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl)methyl)-4-(N,N-dimethylsulfamoyl)benzamide

Cat. No.: B2524371
CAS No.: 310427-29-3
M. Wt: 625.71
InChI Key: KSEZQNZSQFVZFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl)methyl)-4-(N,N-dimethylsulfamoyl)benzamide is a multifunctional heterocyclic molecule comprising:

  • A 1,2,4-triazole core substituted with a 4-fluorophenyl group at position 2.
  • A thioether linkage connecting the triazole to a 2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl moiety.
  • A benzamide tail functionalized with an N,N-dimethylsulfamoyl group at the para position.

This structure integrates pharmacophores known for diverse bioactivities, including antimicrobial, anticancer, and antiviral properties .

Properties

IUPAC Name

N-[[5-[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]sulfanyl-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]methyl]-4-(dimethylsulfamoyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H24FN7O4S3/c1-34(2)42(38,39)20-13-7-17(8-14-20)25(37)29-15-23-32-33-27(35(23)19-11-9-18(28)10-12-19)40-16-24(36)31-26-30-21-5-3-4-6-22(21)41-26/h3-14H,15-16H2,1-2H3,(H,29,37)(H,30,31,36)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSEZQNZSQFVZFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NCC2=NN=C(N2C3=CC=C(C=C3)F)SCC(=O)NC4=NC5=CC=CC=C5S4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H24FN7O4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

625.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl)methyl)-4-(N,N-dimethylsulfamoyl)benzamide is a complex organic compound that exhibits significant biological activity due to its unique structural features. This compound integrates a benzo[d]thiazole moiety, a triazole ring, and a sulfamoyl group, making it a candidate for various therapeutic applications, particularly in medicinal chemistry.

Chemical Structure and Properties

The molecular formula for this compound is C29H29N7O6S3C_{29}H_{29}N_7O_6S_3, with a molecular weight of approximately 667.77 g/mol. The presence of multiple functional groups enhances its potential interactions with biological targets.

Property Value
Molecular FormulaC29H29N7O6S3
Molecular Weight667.77 g/mol
Key Functional GroupsBenzothiazole, Triazole, Sulfamoyl

Antimicrobial Properties

Preliminary studies suggest that this compound may possess antimicrobial properties attributed to the benzo[d]thiazole and triazole moieties. These groups are known for enhancing bioactivity against various pathogens. For example, compounds containing thiazole rings have shown significant activity against bacteria and fungi due to their ability to disrupt cellular processes .

Anticancer Activity

Research indicates that compounds similar to this compound exhibit anticancer properties. The thiazole moiety has been implicated in the inhibition of cancer cell proliferation through various mechanisms, including the disruption of microtubule assembly and inhibition of specific enzymes involved in cancer progression .

The mechanism by which this compound exerts its biological effects involves several pathways:

  • Enzyme Inhibition : The compound has been shown to inhibit carbonic anhydrase IX (CA IX), an enzyme associated with tumor pH regulation. Inhibition of CA IX can lead to disrupted acidification processes in tumors, thereby affecting tumor growth and survival .
  • Cellular Interaction : Molecular docking studies suggest that the compound interacts with various biological macromolecules such as DNA and proteins, which may contribute to its anticancer and antimicrobial activities .

Anticancer Studies

In vitro studies have demonstrated that derivatives of this compound can effectively inhibit the growth of various cancer cell lines. For instance, compounds featuring similar structural motifs have shown IC50 values in the low micromolar range against A549 human lung adenocarcinoma cells .

Antimicrobial Studies

A study evaluating the antimicrobial activity of thiazole derivatives indicated that compounds with similar structures exhibited potent activity against multiple strains of bacteria and fungi. The presence of electron-donating groups significantly enhanced their efficacy .

Scientific Research Applications

Antimicrobial Properties

Preliminary studies indicate that this compound may exhibit significant antimicrobial activity . The benzo[d]thiazole and triazole components are known to enhance bioactivity against a range of pathogens. For instance, compounds containing similar structures have demonstrated effectiveness against Gram-positive and Gram-negative bacteria, as well as fungi .

In vitro assays have shown that derivatives of compounds with similar structures can inhibit the growth of bacterial strains such as Escherichia coli and Staphylococcus aureus, alongside antifungal activity against species like Aspergillus niger .

Anticancer Activity

Research has also focused on the anticancer potential of this compound. The incorporation of the triazole and thiazole rings may contribute to cytotoxic effects against cancer cell lines. In studies involving related compounds, significant inhibition of cancer cell proliferation was observed in various models, including breast cancer cell lines .

Case Study 1: Antimicrobial Evaluation

In a study evaluating related thiazole derivatives, compounds were screened for antimicrobial activity using standardized methods. Results indicated that certain derivatives exhibited promising activity against both bacterial and fungal strains at concentrations as low as 1 µg/mL . This highlights the potential of thiazole-containing compounds in developing new antimicrobial agents.

Case Study 2: Anticancer Screening

Another study focused on the anticancer properties of similar compounds demonstrated effective inhibition against breast cancer cell lines using Sulforhodamine B assays. Compounds were evaluated for their ability to induce apoptosis and inhibit cell proliferation, with some showing IC50 values in the micromolar range .

Comparison with Similar Compounds

Comparative Analysis Tables

Table 1. Structural and Functional Group Comparison

Compound Class Core Structure Key Substituents Bioactivity Reference
Target Compound 1,2,4-Triazole Benzo[d]thiazole, dimethylsulfamoylbenzamide Potential anticancer N/A
1,2,4-Triazole [8a] 1,2,4-Thiadiazole Pyridine, acetyl Antimicrobial (inferred)
Quinazolinone [5–10] Quinazolinone Sulfamoylphenyl, thioacetamide Antimicrobial
Thiazole [5p–7d] Thiazole Alkyl, propargyl, benzamide Anticancer

Research Implications

  • Bioactivity : The target compound’s benzo[d]thiazole and dimethylsulfamoyl groups may enhance selectivity for kinase or protease targets compared to simpler triazole or thiazole derivatives .
  • Synthetic Challenges : The presence of multiple reactive sites (e.g., thioether, triazole, benzamide) necessitates precise stepwise synthesis to avoid side reactions, as seen in analogues from and .
  • SAR Insights : Fluorophenyl and sulfonamide groups are critical for bioavailability and target binding, as demonstrated in related compounds .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.